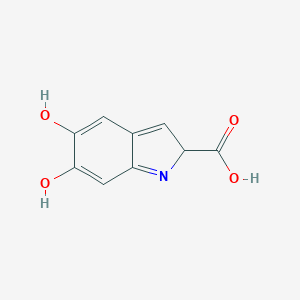
Tylogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tylogenin is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a triterpenoid saponin that is found in various plant species, including the roots of Tylophora indica and Tylophora asthmatica. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of tylogenin is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to activate anti-inflammatory pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant pathways, such as the Nrf2 pathway. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tylogenin in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on tylogenin. One potential area of research is the development of this compound-based therapeutics for the treatment of inflammatory and autoimmune diseases. Another area of research is the investigation of the potential anticancer effects of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of tylogenin can be achieved through various methods, including extraction from natural sources and chemical synthesis. The extraction of this compound from natural sources involves the use of solvents, such as ethanol, methanol, and water, to extract the compound from the plant material. Chemical synthesis of this compound involves the use of various chemical reactions, such as oxidation and reduction, to produce the compound.
Applications De Recherche Scientifique
Tylogenin has been extensively studied for its potential therapeutic applications. In particular, it has been shown to possess potent anti-inflammatory and immunomodulatory effects. These properties make it a promising candidate for the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Propriétés
Numéro CAS |
135247-46-0 |
|---|---|
Formule moléculaire |
C17H19N3O6S3 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
[(1R,2R,4bR,8R,9S)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate |
InChI |
InChI=1S/C28H38O10/c1-14(29)35-20-12-17-18(26(4)11-9-19(32)24(23(20)26)36-15(2)30)8-10-27(5,25(17)37-16(3)31)21-13-22(33)38-28(21,6)34-7/h13,17-18,20,23-25H,8-12H2,1-7H3/t17?,18?,20-,23?,24-,25+,26+,27+,28+/m0/s1 |
Clé InChI |
RTKXYQUBRFXSOY-RCJOAVMUSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC2[C@H]([C@@](CCC2[C@@]3(C1[C@H](C(=O)CC3)OC(=O)C)C)(C)C4=CC(=O)O[C@@]4(C)OC)OC(=O)C |
SMILES |
CC(=O)OC1CC2C(CCC(C2OC(=O)C)(C)C3=CC(=O)OC3(C)OC)C4(C1C(C(=O)CC4)OC(=O)C)C |
SMILES canonique |
CC(=O)OC1CC2C(CCC(C2OC(=O)C)(C)C3=CC(=O)OC3(C)OC)C4(C1C(C(=O)CC4)OC(=O)C)C |
Synonymes |
tylogenin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)




![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)